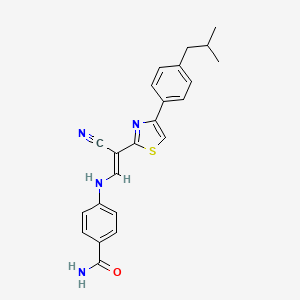![molecular formula C22H27NO3 B2883340 {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate CAS No. 1794785-23-1](/img/structure/B2883340.png)
{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate is a synthetic organic compound characterized by a carbamoyl functional group linked to a benzoate ester. It is typically utilized in various chemical reactions and has applications in numerous fields such as medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate generally involves a multi-step process:
Step 1: : Preparation of 4-tert-butylbenzoic acid. This can be achieved through Friedel-Crafts alkylation of benzoic acid using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Step 2: : Formation of 4-tert-butylbenzoyl chloride by treating 4-tert-butylbenzoic acid with thionyl chloride.
Step 3: : Synthesis of this compound. This step involves the reaction of 4-tert-butylbenzoyl chloride with {[1-(4-Methylphenyl)ethyl]carbamoyl}methanol in the presence of a base like pyridine to neutralize the hydrogen chloride by-product.
Industrial Production Methods: : On an industrial scale, this compound can be produced using similar synthetic routes with optimization for large-scale batch or continuous flow processes. This includes the use of automated reactors, precise temperature control, and efficient mixing to ensure high yield and purity.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxidized derivatives.
Reduction: : Reduction can alter the carbamoyl group or the aromatic system.
Substitution: : Electrophilic and nucleophilic substitution reactions on the aromatic ring are possible.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Halogens, acids, and bases for electrophilic and nucleophilic substitutions.
Major Products Formed
Oxidation: : Oxidized analogs, potentially converting methyl groups to carboxylic acids.
Reduction: : Reduced carbamoyl derivatives, amines.
Substitution: : Halogenated or alkylated aromatic derivatives.
Scientific Research Applications
In chemistry, it is used as an intermediate in synthesizing more complex molecules. In biology and medicine, it may serve as a scaffold for drug development due to its ability to interact with various biological targets. In the industrial sector, it can be part of formulations in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate acts by interacting with specific molecular targets depending on its application. In medicinal chemistry, its effects could be due to binding with enzymes or receptors, altering their activity. The pathways involved would depend on the specific biological target, such as inhibition of a particular enzyme or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar compounds might include other carbamoyl or benzoate derivatives:
{[1-(4-Chlorophenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate
{[1-(4-Methoxyphenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate
{[1-(4-Nitrophenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate
The uniqueness of {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate lies in its specific functional groups which may offer distinct reactivity and biological activity compared to its analogs. Its methylphenyl group could provide unique steric and electronic properties affecting its interaction with other molecules.
What are you most curious about?
Properties
IUPAC Name |
[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-15-6-8-17(9-7-15)16(2)23-20(24)14-26-21(25)18-10-12-19(13-11-18)22(3,4)5/h6-13,16H,14H2,1-5H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLQBPVHKLTPAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
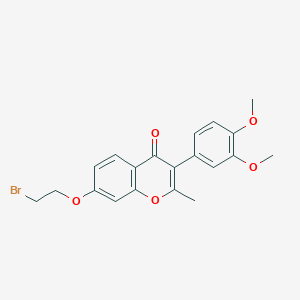
![1-[3-(Oxan-4-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2883258.png)
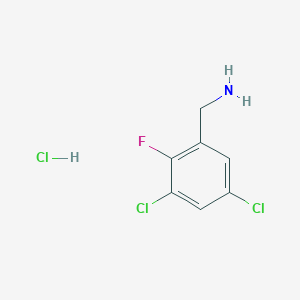
![9-(4-fluorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![6-[3-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2883261.png)
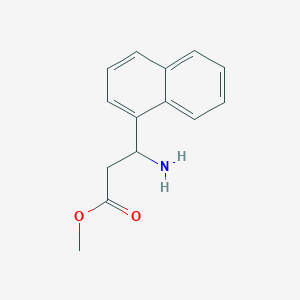
![N-phenyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2883265.png)

![methyl 4-methoxy-3-({pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate](/img/structure/B2883269.png)
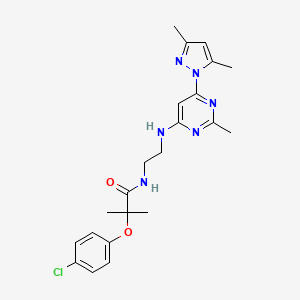
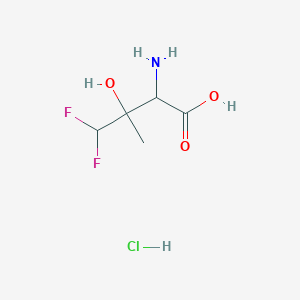
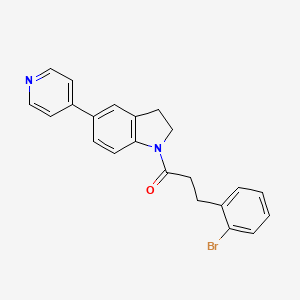
![1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine](/img/structure/B2883276.png)
